Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate
Overview
Description
Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate is a compound that features a benzyl group, a Boc-protected amino group, and an ethylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate typically involves the protection of ethylenediamine with a Boc group, followed by the reaction with benzyl chloroacetate. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to benzaldehyde or benzoic acid under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, and the resulting amine can participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Free amine after Boc deprotection.
Scientific Research Applications
Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the synthesis of peptide mimetics and other biologically active compounds.
Medicine: Could be used in the development of new pharmaceuticals, particularly those involving peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action for Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate primarily involves its role as a protected amine. The Boc group protects the amine during synthetic steps and can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. This protection-deprotection strategy is crucial in multi-step organic syntheses .
Comparison with Similar Compounds
Similar Compounds
N-Boc-ethylenediamine: Similar in structure but lacks the benzyl groups.
Benzyl carbamate: Contains a benzyl group and a carbamate but lacks the ethylamine linkage.
N-Boc-1,2-diaminoethane: Similar Boc-protected amine but without the benzyl ester group.
Uniqueness
Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate is unique due to its combination of a Boc-protected amine, benzyl groups, and an ethylamine linkage. This makes it a versatile intermediate in organic synthesis, particularly in the construction of complex molecules and peptide mimetics.
Properties
IUPAC Name |
benzyl 2-[benzyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-23(2,3)29-22(27)24-14-15-25(16-19-10-6-4-7-11-19)17-21(26)28-18-20-12-8-5-9-13-20/h4-13H,14-18H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLHBAAHYRYRCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC1=CC=CC=C1)CC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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